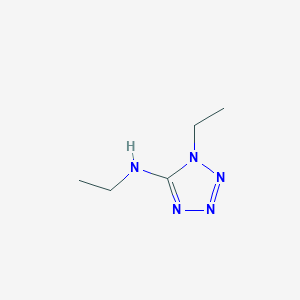

n,1-Diethyl-1h-tetrazol-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

89126-05-6 |

|---|---|

Molecular Formula |

C5H11N5 |

Molecular Weight |

141.18 g/mol |

IUPAC Name |

N,1-diethyltetrazol-5-amine |

InChI |

InChI=1S/C5H11N5/c1-3-6-5-7-8-9-10(5)4-2/h3-4H2,1-2H3,(H,6,7,9) |

InChI Key |

FHAUNRJTVABNKP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NN=NN1CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,1 Diethyl 1h Tetrazol 5 Amine

Established Synthetic Routes to N-1,C-5 Disubstituted Tetrazol-5-amines

Traditional methods for the synthesis of the tetrazole core and its subsequent derivatization remain fundamental in organic synthesis. These routes provide reliable pathways to a wide array of substituted tetrazoles.

[3+2] Cycloaddition Reactions with Azides and Nitriles

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a cornerstone for the formation of the tetrazole ring. This reaction involves the 1,3-dipolar cycloaddition of an azide with the triple bond of a nitrile to form the 5-membered aromatic ring of tetrazole. For the synthesis of a 1,5-disubstituted tetrazole, this can be approached in a few ways. One common method involves the reaction of an organonitrile with an azide salt, often in the presence of a catalyst, to form a 5-substituted-1H-tetrazole, which can then be alkylated at the N-1 position.

The mechanism of this cycloaddition has been a subject of continued discussion, with studies suggesting different pathways, including a concerted cycloaddition or a stepwise addition of the azide species. Computational studies using density functional theory (DFT) have been employed to understand the reaction mechanisms, indicating that a nitrile activation step may precede the cyclization to form an imidoyl azide intermediate, which then cyclizes to the tetrazole. The reaction barriers and exothermicities are influenced by the electronic nature of the substituents on the nitrile.

While direct cycloaddition of ethyl azide with propionitrile (B127096) could theoretically yield n,1-Diethyl-1h-tetrazol-5-amine, controlling the regioselectivity to obtain the desired N-1 isomer can be challenging. The Huisgen 1,3-dipolar cycloaddition is a well-known example of this type of reaction, though it is more commonly associated with the synthesis of triazoles from alkynes and azides. wikipedia.orgyoutube.com

Derivatization Strategies from Precursor 5-Aminotetrazoles

An alternative and often more controlled route to N-1,C-5 disubstituted tetrazol-5-amines involves the derivatization of a pre-formed tetrazole ring. This typically starts with a readily available precursor like 5-aminotetrazole (B145819). The synthesis of 5-aminotetrazole itself can be achieved through methods such as the reaction of cyanamide (B42294) with hydrazoic acid.

Once the 5-aminotetrazole core is obtained, derivatization can be carried out. For the synthesis of this compound, this would involve the introduction of an ethyl group at the N-1 position and another on the exocyclic amine. The N-alkylation of the tetrazole ring is a common strategy. Studies have shown that the alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N-1 and N-2 isomers, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituents. rsc.org For instance, the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has been reported to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.govacs.org

Furthermore, N-functionalization of 5-aminotetrazoles has been explored for various applications. For example, a method for preparing 1-substituted 5-aminotetrazoles from cyanogen (B1215507) azide and an amine has been developed. nih.gov The synthesis of N,N-methylene bridged 5-aminotetrazole and pyrazole (B372694) derivatives has also been reported, showcasing strategies for linking functional groups to the tetrazole nitrogen. nih.gov

Innovative Approaches in the Synthesis of this compound Analogs

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of substituted tetrazoles. These innovative approaches often employ novel catalysts and reaction conditions.

Catalyst-Mediated Protocols (e.g., Bismuth Nitrate (B79036), Zinc Chloride, Nanoparticles)

A variety of catalysts have been employed to facilitate the synthesis of tetrazoles, often improving yields, reducing reaction times, and allowing for milder reaction conditions.

Bismuth Nitrate: Bismuth salts, known for their low toxicity and cost-effectiveness, have emerged as effective promoters for various organic transformations. While direct application to this compound is not extensively documented, bismuth nitrate has been used in related syntheses. For example, it has been shown to catalyze Michael reactions effectively.

Zinc Chloride: Zinc salts are commonly used as Lewis acids to activate nitriles towards cycloaddition with azides. The use of zinc chloride in water for the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles has been demonstrated to be a versatile method.

Nanoparticles: Nanocatalysts have gained significant attention due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. Various nanocatalysts have been explored for tetrazole synthesis. For instance, magnetic nanoparticles functionalized with catalytic species are advantageous due to their easy separation and recyclability. Copper-based nanocatalysts have also been widely used.

Below is a table summarizing various catalytic systems used in the synthesis of substituted tetrazoles, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrates | Product Type | Key Advantages |

| Amine Salts | Organic Nitriles, Sodium Azide | 5-Substituted 1H-Tetrazoles | Mild conditions, good to excellent yields. researchgate.net |

| Nano ZrO2 | Ketones, Aldehydes, Anilines | anti β-Amino Ketones | Catalytic quantities, rapid reaction, stereoselective. researchgate.net |

| PDAG-Co Complex | Tetrahydro-4-pyranone, Aldehydes, Anilines | Three-substituted Tetrahydro-4-pyranones | Efficient three-component reaction at room temperature. researchgate.net |

Eco-Efficient and One-Pot Tandem Syntheses

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that are both efficient and environmentally benign. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, are particularly attractive.

Several one-pot procedures for the synthesis of substituted tetrazoles have been reported. For example, a one-pot parallel synthesis of 5-(dialkylamino)tetrazoles has been developed using primary and secondary amines, 2,2,2-trifluoroethylthiocarbamate, and sodium azide. nih.govnih.gov This method involves the formation of an unsymmetrical thiourea, followed by alkylation and cyclization. Another example is a one-pot multicomponent reaction that combines nitrile cycloaddition with alkylation, providing direct access to disubstituted tetrazoles from simple starting materials. organic-chemistry.orgresearchgate.net

An efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives has also been achieved by reacting 5-amino-1,2,3,4-tetrazole with aromatic aldehydes and cyanamide under controlled microwave heating. beilstein-archives.org

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods.

The synthesis of tetrazole derivatives has benefited from this technology. For instance, a microwave-accelerated, one-pot, multicomponent reaction of an amine, a carboxylic acid derivative, and an azide source has been developed for the versatile synthesis of 1,5-disubstituted tetrazoles. researchgate.net This method has proven useful in the synthesis of biologically important fused tetrazole scaffolds.

Another example is the microwave-assisted synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines, which proceeds with high yields under controlled microwave heating. beilstein-archives.org

The following table provides examples of microwave-assisted syntheses of tetrazole derivatives.

| Reaction Type | Starting Materials | Product | Reaction Conditions |

| One-pot multicomponent reaction | Amine, Carboxylic acid derivative, Azide source | 1,5-Disubstituted tetrazoles | Microwave irradiation researchgate.net |

| One-pot synthesis | 5-Amino-1,2,3,4-tetrazole, Aromatic aldehydes, Cyanamide | N2-(Tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines | Pyridine, Controlled microwave heating beilstein-archives.org |

Regioselectivity and Isomer Control in Tetrazole Synthesis

The N-alkylation of 5-substituted-1H-tetrazoles is a pivotal step in the synthesis of compounds like this compound. This reaction can lead to the formation of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. The control of regioselectivity is therefore a primary concern for synthetic chemists to ensure the desired isomer is obtained in high yield.

Research into the alkylation of various 5-substituted tetrazoles has shown that the ratio of the resulting N-1 and N-2 isomers is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the reaction conditions. rsc.org Generally, the formation of the 2,5-disubstituted isomer is often favored. rsc.org

A study on the N-alkylation of a structurally related compound, N-benzoyl 5-(aminomethyl)tetrazole, with benzyl (B1604629) bromide in the presence of potassium carbonate as a base, resulted in the formation of both the 1,5- and 2,5-disubstituted isomers. mdpi.com The purification and analysis of the products revealed a slight preference for the 2,5-isomer, with a product ratio of 55:45. mdpi.com This suggests that the electronic and steric properties of the substituent at the 5-position play a significant role in directing the incoming alkyl group.

The synthesis of 1-substituted-1H-tetrazoles can also be achieved through a three-component reaction of amines, triethyl orthoformate, and sodium azide, often catalyzed by a Lewis acid like Ytterbium(III) triflate. organic-chemistry.org This method provides a direct route to the 1-substituted isomer, potentially avoiding the formation of the 2,5-isomer.

| Reaction | Substrate | Alkylating Agent/Method | Key Conditions | Isomer Ratio (1,5- : 2,5-) | Reference |

| N-Alkylation | N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3, Acetone, rt | 45 : 55 | mdpi.com |

| N-Alkylation | 5-substituted-1H-tetrazoles | Aliphatic amine diazotization | Organic nitrite, Ethyl acetate | Preferential formation of 2,5-isomer | rsc.org |

| Three-component reaction | Amines | Triethyl orthoformate, Sodium azide | Yb(OTf)3 | Selective for 1-substituted isomer | organic-chemistry.org |

This table summarizes findings on the regioselectivity of N-alkylation of tetrazoles from various studies. The data for the specific synthesis of this compound is inferred from these related examples.

Post-Synthetic Modifications and Functionalization of the Diethylamino Moiety

Post-synthetic modification (PSM) is a powerful strategy to introduce chemical functionality into a pre-formed molecular scaffold. In the context of this compound, the diethylamino moiety presents opportunities for further chemical elaboration, although literature specifically detailing the PSM of this group on a tetrazole ring is limited.

Generally, the reactivity of a diethylamino group is centered on the nitrogen atom's lone pair of electrons. However, in the case of 5-(diethylamino)tetrazoles, the electron-withdrawing nature of the tetrazole ring can influence the nucleophilicity and basicity of the exocyclic nitrogen.

Potential post-synthetic modifications of the diethylamino group could include:

Oxidation: The nitrogen of the diethylamino group could potentially be oxidized to form an N-oxide. This transformation would significantly alter the electronic properties and steric profile of the molecule.

Quaternization: Reaction with alkyl halides could lead to the formation of a quaternary ammonium (B1175870) salt. This would introduce a permanent positive charge and increase the hydrophilicity of the compound.

Dealkylation: While synthetically challenging, selective de-ethylation to a mono-ethylamino or amino group would provide a handle for further functionalization, such as acylation or sulfonylation.

It is important to note that the conditions required for these transformations must be carefully chosen to avoid competing reactions on the tetrazole ring itself, which also contains nucleophilic nitrogen atoms. The acidic protons on the ethyl groups adjacent to the nitrogen could also be susceptible to deprotonation under strong basic conditions, leading to potential side reactions.

Sophisticated Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like N,1-diethyl-1H-tetrazol-5-amine, providing detailed information about the chemical environment of magnetically active nuclei.

In the case of this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the two ethyl groups. The ethyl group attached to the tetrazole nitrogen (N1) and the ethyl group on the exocyclic amine (N-ethyl) would likely exhibit distinct chemical shifts due to their different electronic environments. Each ethyl group would present a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling constants characteristic of free rotation.

The ¹³C NMR spectrum would display signals for the tetrazole ring carbon, as well as for the methylene and methyl carbons of the two ethyl groups. The chemical shifts of these carbons would provide further confirmation of the structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on related compounds)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N1-CH₂-CH₃ | Quartet | ~40-50 |

| N1-CH₂-CH₃ | Triplet | ~12-18 |

| N-CH₂-CH₃ | Quartet | ~35-45 |

| N-CH₂-CH₃ | Triplet | ~10-16 |

Note: These are predicted values based on general knowledge and data from related compounds. Actual experimental values may vary.

For nitrogen-rich compounds like tetrazoles, multinuclear NMR, particularly ¹⁵N NMR, is a powerful tool for probing the electronic structure of the nitrogen atoms. researchgate.net The chemical shifts of the four nitrogen atoms in the tetrazole ring and the exocyclic amino nitrogen would provide valuable information about their respective chemical environments and bonding. researchgate.net While ¹⁴N NMR can also be used, its quadrupole moment often leads to broad signals, making ¹⁵N NMR, with its spin of 1/2, the preferred method for high-resolution studies. researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. researchgate.netscience.govsdsu.edu

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, for instance, confirming the -CH2-CH3 fragments of the ethyl groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon's chemical shift. researchgate.netsdsu.edu

Vibrational Spectroscopy Applications (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

N-H stretching: While the primary amine is substituted, if any N-H tautomers exist, a band might be observed.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the ethyl groups. rsc.org

N=N stretching: The tetrazole ring exhibits characteristic N=N stretching vibrations, typically observed in the 1300-1400 cm⁻¹ range. ajol.info

C-N stretching: Vibrations for the C-N bonds of the ethyl groups attached to the ring and the exocyclic nitrogen would also be present. orgchemboulder.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Aliphatic C-H | Stretching | 2850-3000 |

| Tetrazole Ring | N=N Stretching | 1300-1400 |

| C-N | Stretching | 1020-1335 |

Note: These are general ranges and can vary based on the specific molecular environment.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₅H₁₁N₅), HRMS would provide a precise mass measurement of the molecular ion, confirming its chemical formula. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for tetrazoles involve the loss of N₂ from the ring. The ethyl groups could also undergo fragmentation, leading to characteristic daughter ions that help to piece together the molecular structure.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique provides precise bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would reveal:

The planarity of the tetrazole ring. nih.gov

The precise bond lengths and angles of the diethylamino group and the N-ethyl group relative to the tetrazole ring.

The conformation of the ethyl groups.

The packing of the molecules in the crystal lattice, including any hydrogen bonding or other intermolecular interactions. nih.govnih.govnih.gov

While a specific crystal structure for this compound is not available in the consulted literature, data from related 5-aminotetrazole (B145819) derivatives show the planarity of the tetrazole ring and various hydrogen bonding networks. nih.govnih.govnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of tetrazole derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding and π-π stacking playing pivotal roles. In substituted aminotetrazoles, the tetrazole ring, with its multiple nitrogen atoms, acts as both a hydrogen bond donor and acceptor, while the amino group also participates in these interactions.

For instance, in the crystal structure of 1-isopropylideneamino-1H-tetrazol-5-amine, molecules are linked by N—H···N hydrogen bonds, creating a three-dimensional network. nih.gov This is a common motif in tetrazole chemistry, where the acidic N-H proton of one tetrazole ring interacts with a basic nitrogen atom of an adjacent ring. Additionally, offset face-to-face π-π stacking between parallel tetrazole rings, with a centroid-centroid distance of 3.4663 (11) Å, further stabilizes the crystal structure. nih.gov

Similarly, in N-(5-amino-1H-tetrazol-1-yl)formamide, a complex three-dimensional network is formed through intermolecular N—H···N, N—H···O, and C—H···N hydrogen bonds. nih.gov The presence of the formamide (B127407) group introduces an oxygen atom that can act as a hydrogen bond acceptor, adding to the complexity and stability of the crystal lattice.

The interactions of 1,5-disubstituted 1H-tetrazoles with N-H and O-H groups in the Cambridge Structural Database (CSD) primarily involve the sp2 hybridized nitrogen atoms at the 3- and 4-positions of the tetrazole ring. nih.gov This suggests that in this compound, these nitrogen atoms are the most likely sites for hydrogen bond acceptance.

Interactive Table: Hydrogen Bond Data in Related Tetrazole Compounds

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| 1-Isopropylideneamino-1H-tetrazol-5-amine | N-H···N | - | - | - | - |

| N-(5-Amino-1H-tetrazol-1-yl)formamide | N-H···N | 0.86 | 2.11 | 2.96 | 170 |

| N-H···O | 0.86 | 2.05 | 2.89 | 167 | |

| C-H···N | 0.93 | 2.54 | 3.46 | 170 |

Advanced Computational and Theoretical Chemistry Investigations

Prediction of Spectroscopic Properties and Spectral Assignments

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental findings. pnrjournal.comresearchgate.net While specific computational studies focusing exclusively on n,1-Diethyl-1h-tetrazol-5-amine are not extensively documented in the literature, a robust understanding of its probable spectroscopic characteristics can be extrapolated from theoretical investigations of structurally similar tetrazole derivatives. pnrjournal.comresearchgate.netresearchgate.net These studies typically employ DFT methods, such as B3LYP or PBE1PBE, combined with various basis sets (e.g., 6-311++G(d,p)) to calculate vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions. pnrjournal.comresearchgate.netrsc.org

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical calculations of vibrational spectra are crucial for assigning specific absorption bands to the corresponding molecular motions. For tetrazole derivatives, DFT calculations have been successfully used to assign vibrations of the tetrazole ring, substituent groups, and the various stretching, bending, scissoring, and torsional modes. pnrjournal.comresearchgate.net

For this compound, the predicted infrared (IR) and Raman spectra would be characterized by several key vibrational modes. The calculations for related molecules like 5-(benzylthio)-1H-tetrazole and 1-vinyl-5-amino-1H-tetrazole provide a template for these assignments. pnrjournal.comresearchgate.net Key expected vibrations would include:

N-H stretching: Associated with the amino group.

C-H stretching: Arising from the two ethyl groups.

Tetrazole ring vibrations: Characteristic stretching and bending modes of the C-N and N-N bonds within the heterocyclic ring. pnrjournal.com

Ethyl group vibrations: Including scissoring, wagging, and rocking modes of the CH₂ and CH₃ groups.

The table below presents a hypothetical assignment of the principal vibrational frequencies for this compound, based on computational studies of analogous compounds. pnrjournal.comresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound This table is illustrative and based on data from structurally similar tetrazole compounds.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3400-3500 | ν(N-H) | Asymmetric & Symmetric stretching |

| ~2900-3000 | ν(C-H) | Asymmetric & Symmetric stretching |

| ~1630-1660 | δ(N-H) | Scissoring |

| ~1550-1580 | ν(C=N), ν(N=N) | Tetrazole ring stretching |

| ~1450-1470 | δ(C-H) | CH₂ scissoring, CH₃ asymmetric bending |

| ~1380 | δ(C-H) | CH₃ symmetric bending |

| ~1200-1300 | ν(C-N), ν(N-N) | Tetrazole ring stretching |

| ~1000-1100 | ν(C-C) | Ethyl group stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable computational approach for predicting NMR chemical shifts (δ). pnrjournal.comrsc.org Calculations are typically performed using DFT (e.g., B3LYP/6-311++G(d,p)) and referenced against a standard like tetramethylsilane (B1202638) (TMS). rsc.org Studies on various substituted tetrazoles have shown good agreement between theoretically calculated and experimentally observed ¹H and ¹³C NMR spectra. rsc.org

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The electronegative nitrogen atoms of the tetrazole ring and the amino group would significantly impact the shifts of adjacent carbon and hydrogen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is illustrative and based on data from structurally similar tetrazole compounds. Chemical shifts are relative to TMS.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tetrazole C5 | - | ~155-160 |

| N1-CH₂-CH₃ | ~4.0-4.5 (quartet) | ~40-45 |

| N1-CH₂-CH₃ | ~1.3-1.6 (triplet) | ~13-16 |

| Diethylamino-CH₂-CH₃ | ~3.0-3.5 (quartet) | ~45-50 |

| Diethylamino-CH₂-CH₃ | ~1.1-1.4 (triplet) | ~12-15 |

UV-Visible Spectroscopy

Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra, providing information on the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions (e.g., n→π, π→π). The electronic spectrum of tetrazole derivatives is typically characterized by absorption bands in the UV region. ajol.info For instance, studies on 1-benzyl-5-amino-1H-tetrazole show absorption maxima that are well-reproduced by computational models. ajol.info The diethyl and amino substituents on the tetrazole ring are expected to act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1H-tetrazole.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound This table is illustrative and based on data from structurally similar tetrazole compounds.

| Predicted λ_max (nm) | Associated Electronic Transition |

|---|---|

| ~200-220 | π → π* |

Reaction Chemistry and Mechanistic Pathways of N,1 Diethyl 1h Tetrazol 5 Amine

Intrinsic Reactivity of the Tetrazole Ring: Nucleophilic and Electrophilic Sites

The tetrazole ring is an electron-rich heterocyclic system with four nitrogen atoms, making it a system with distinct nucleophilic and electrophilic characteristics. The abundance of nitrogen atoms contributes to a high degree of π-electron density within the ring, rendering it aromatic. wikipedia.org This aromaticity, however, does not preclude it from engaging in various reactions.

Nucleophilic Sites: The lone pairs of electrons on the sp²-hybridized nitrogen atoms of the tetrazole ring are the primary nucleophilic centers. These sites can participate in coordination with metal ions and protonation. The specific nitrogen atoms involved in nucleophilic attack can be influenced by the substituent at the C5 position and the nitrogen at the N1 position. Analysis of interactions in the Cambridge Structural Database (CSD) shows that the sp² nitrogens of the tetrazole ring are common sites for hydrogen bonding with N-H and O-H groups. nih.govacs.org

Electrophilic Sites: While the ring is generally electron-rich, the carbon atom at the 5-position can exhibit electrophilic character, particularly when substituted with electron-withdrawing groups. However, in the case of n,1-diethyl-1h-tetrazol-5-amine, the electron-donating nature of the diethylamino group enhances the electron density at this position, diminishing its electrophilicity. Conversely, strongly electron-withdrawing groups attached to a tetrazole can stabilize a ring-opening to an azidoimine form. wikipedia.org In some contexts, the tetrazole ring has been investigated as a replacement for electrophilic groups in enzyme inhibitors, highlighting its unique polar character. nih.gov

Reactivity of the Diethylamino Substituent

The reactivity of the diethylamino substituent itself is primarily centered on the lone pair of electrons on the exocyclic nitrogen atom. This lone pair makes the amino group basic and nucleophilic. It can readily participate in reactions with electrophiles. The degree of this reactivity can be modulated by the electronic properties of the tetrazole ring. The diethylamino group's presence can also influence the regioselectivity of reactions involving the tetrazole ring.

In the context of covalent drug design, the intrinsic reactivity of various electrophilic moieties with amine-based nucleophiles, such as the ε-amine of N-α-acetyl-L-lysine, has been studied to understand potential interactions with biological targets. rsc.org While not directly studying this compound, this research provides a framework for understanding the potential nucleophilic character of the diethylamino group.

Thermal and Photochemical Decomposition Pathways

Tetrazole derivatives are known to undergo decomposition upon exposure to heat or light, often leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. colab.wsnih.gov

Ring Cleavage and Nitrogen Extrusion Mechanisms

The thermal and photochemical decomposition of tetrazoles typically involves the cleavage of the heterocyclic ring and the elimination of a molecule of nitrogen (N₂). colab.wsnih.gov This process is a key feature of tetrazole chemistry and is driven by the thermodynamic stability of the liberated dinitrogen molecule.

Studies on various tetrazole derivatives have elucidated several potential decomposition pathways:

Isomerization to Azidoimine: One common mechanism involves the isomerization of the tetrazole into an azidoimine intermediate, which then readily loses N₂. researchgate.net

Concerted Mechanism: Another possibility is a concerted mechanism where the tetrazole ring fragments directly to produce N₂ and other products without the formation of a distinct intermediate. researchgate.net

Influence of Substituents: The specific pathway and the stability of the tetrazole ring are highly dependent on the nature and position of the substituents. For instance, the placement of functional groups can influence whether the primary decomposition product is hydrazoic acid (HN₃) or N₂. ucr.edu Symmetrical substitution tends to favor N₂ formation, while asymmetrical substitution can lead to HN₃ production. ucr.edu

The decomposition temperature of tetrazole-based compounds is a critical parameter, especially for those with applications as energetic materials. For example, the onset decomposition temperature for some N-functionalized 5-aminotetrazoles can range from 191 °C to 206 °C. nih.gov

Formation and Reactivity of Intermediates (e.g., Nitrile Imines, Diazirenes)

The decomposition of tetrazoles is a valuable method for generating highly reactive intermediates, most notably nitrile imines. acs.orgresearchgate.netdntb.gov.ua These 1,3-dipolar species are versatile synthons in organic chemistry.

Nitrile Imine Formation: Both thermal and photochemical decomposition of 2,5-disubstituted tetrazoles are well-established routes to nitrile imines. acs.orgresearchgate.net The irradiation of tetrazoles can lead to the formation of nitrile imines, which can then react with various nucleophiles or participate in 1,3-dipolar cycloaddition reactions. researchgate.net

Reactivity of Nitrile Imines: Nitrile imines are highly reactive and can be trapped by a variety of substrates. They readily undergo cycloaddition reactions with alkenes to form pyrazoline derivatives. colab.ws They also react with nucleophiles such as amines, thiols, and organic acids. researchgate.net

Other Intermediates: While nitrile imines are the most commonly discussed intermediates, the photolysis of unsubstituted tetrazole in a matrix has been shown to produce a variety of other photoproducts, including diazomethane, carbodiimide, and cyanamide (B42294), suggesting complex decomposition pathways. nih.gov

Rearrangement Reactions (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for certain 1,2,3-triazoles, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org This type of rearrangement is also observed in other nitrogen-containing heterocycles, including tetrazole derivatives. bg.ac.rsrsc.orgnih.govresearchgate.net

The rearrangement typically proceeds through a ring-opening, ring-closing mechanism. rsc.org For N,1-diaryl-1H-tetrazol-5-amines, the Dimroth rearrangement has been studied both experimentally and computationally, with density functional theory (DFT) calculations helping to rationalize the thermodynamic stability of the rearranged products. bg.ac.rs The reaction conditions, such as the presence of acid or base and temperature, can significantly influence the rate and outcome of the rearrangement. nih.gov

Coordination Chemistry and Ligand Properties with Metal Centers

The nitrogen-rich tetrazole ring makes tetrazole derivatives excellent ligands for a wide range of metal ions. nih.govresearchgate.netunimi.itresearchgate.net The lone pairs on the ring nitrogen atoms can coordinate to metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties. unimi.itrsc.org

The coordination behavior of tetrazole-based ligands is influenced by several factors, including:

The nature of the metal ion.

The substituents on the tetrazole ring.

The reaction conditions (e.g., pH, solvent, temperature). rsc.org

N,1-disubstituted tetrazoles, such as this compound, can act as neutral ligands in coordination complexes. The presence of the N-substituent prevents deprotonation and allows for the formation of neutral complexes, which can be advantageous in the design of certain materials, such as energetic coordination compounds. researchgate.net

The diethylamino group can also participate in coordination, although the primary coordination sites are typically the ring nitrogens. The coordination of the tetrazole nitrogen to a metal ion is often indicated by a shift in the corresponding IR stretching frequency. researchgate.net

The resulting metal complexes can exhibit interesting properties, such as luminescence, which can be tuned by the choice of the ligand and metal ion. rsc.org

Chelation and Coordination Modes with Transition Metals

This section would have explored the specific ways in which this compound binds to transition metal ions. Key areas of interest would have included identifying the donor atoms involved in coordination, such as the nitrogen atoms of the tetrazole ring or the exocyclic amine group. The plan was to present data on bond lengths, bond angles, and coordination numbers to provide a clear picture of the resulting complex geometries. However, no studies detailing these interactions have been published.

Role in the Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This subsection was intended to discuss the utility of this compound as a building block for creating extended crystalline structures. The focus would have been on how the ligand's geometry and connectivity influence the dimensionality and topology of the resulting frameworks. Information on the porosity, stability, and potential applications of any such materials would have been included. The absence of research in this area means there are no known examples of MOFs or coordination polymers constructed using this specific ligand.

Diverse Applications of N,1 Diethyl 1h Tetrazol 5 Amine in Advanced Chemical Disciplines

Strategic Role as a Synthetic Building Block in Organic Synthesis

The utility of n,1-Diethyl-1h-tetrazol-5-amine as a synthetic building block is anchored in its distinct structural features: a stable, electron-rich heterocyclic core and a reactive secondary amine group. This combination allows for its strategic incorporation into a wide array of larger, more complex molecular frameworks. Tetrazole derivatives are increasingly employed in the synthesis of diverse chemical compounds, including those with therapeutic potential and applications in materials science. nih.gov

Precursor to Complex Heterocyclic Architectures

The this compound scaffold is a valuable precursor for synthesizing more intricate heterocyclic systems. The tetrazole ring itself, along with its functional groups, can participate in various chemical transformations to build fused or linked ring systems. For instance, the general class of 5-aminotetrazoles serves as a platform for creating derivatives with enhanced properties by linking them to other heterocyclic units, such as pyrazoles. nih.gov This strategy involves using the amine functionality for N-bridging, which can lead to the formation of high-density compounds. nih.gov The synthesis of 2,5-disubstituted tetrazoles through one-pot reactions, starting from components like aryldiazonium salts and amidines, highlights the versatility of the tetrazole core in constructing diverse molecular structures under mild conditions. acs.org These established synthetic pathways underscore the potential of this compound to act as a starting point for novel, complex heterocyclic molecules.

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each reactant. acs.org This approach is prized for its atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.org Aminotetrazoles, including derivatives like this compound, are excellent candidates for use in MCRs.

A notable example is the bismuth-promoted three-component synthesis of 1,5-disubstituted 5-aminotetrazoles. acs.org In this type of reaction, an amine, an isothiocyanate, and sodium azide (B81097) are combined to construct the tetrazole ring system in good yields and with short reaction times. acs.org The methodology has been successfully applied to synthesize compounds like 1-ethyl-N-phenyl-1H-tetrazol-5-amine, demonstrating the feasibility of incorporating ethyl-substituted amines into these reactions. acs.org This highlights how this compound can be either a product of or a participant in MCRs, serving as a versatile scaffold for creating structurally complex molecules. acs.org

Contributions to High-Nitrogen Materials Design

High-nitrogen materials are a class of energetic compounds whose energy release derives primarily from the high positive heats of formation associated with their numerous N-N and C-N bonds. ucr.edu Upon decomposition, these materials predominantly form the highly stable dinitrogen gas (N₂), resulting in more environmentally friendly, carbon-diminished combustion products compared to traditional explosives. ucr.edu The tetrazole ring is a cornerstone in the design of these materials due to its inherent stability, high nitrogen content (80% by mass), and significant ring strain. nih.gov

Principles of Nitrogen-Rich Compound Formulation

The formulation of high-nitrogen materials is guided by several key principles aimed at maximizing energy content while maintaining stability. A primary strategy is the incorporation of nitrogen-rich heterocyclic backbones, with the tetrazole ring being a preferred choice. nih.gov The energy of these compounds is directly related to their high heat of formation, which increases with the number of nitrogen-nitrogen and carbon-nitrogen bonds. nih.gov

Synthetic strategies often involve using energetic intermediates to build upon the tetrazole core. For example, cyanofurazan and its derivatives are important building blocks for creating advanced energetic compounds with superior properties. frontiersin.org The functionalization of the 5-aminotetrazole (B145819) backbone by introducing additional energetic groups (or "explosophores") like azido (B1232118) or nitro groups is another common approach to enhance performance. nih.govrsc.org The goal is to create a molecule with a high density of nitrogen atoms, which contributes to both a high heat of formation and a greater energy release upon decomposition.

Design Strategies for Enhanced Stability in Advanced Materials

A significant challenge in designing energetic materials is balancing high performance with adequate stability and low sensitivity to external stimuli like impact or friction. nih.gov Several strategies are employed to achieve this balance. One effective approach is to create extensive intermolecular hydrogen bonding networks within the crystal structure, which can significantly increase the density and thermal stability of the material. rsc.orgresearchgate.net This is often achieved by forming energetic salts composed of nitrogen-rich cations and anions. rsc.org

Another strategy involves the careful structural modification of the parent molecule. While adding nitro groups can dramatically increase energy content, it often decreases molecular stability. nih.gov Therefore, alternative approaches like N-bridging functionalization—linking heterocyclic rings together—are used to improve density and performance without excessively increasing sensitivity. nih.gov A general design principle for stable high-nitrogen systems involves bonding terminal nitro groups to a chain of several heteroatoms, a strategy that has led to the discovery of new classes of stable, high-energy materials. researchgate.netosti.gov Furthermore, doping carbon structures with nitrogen has been shown to enhance electrical conductivity and structural stability in materials used for energy storage, a principle that highlights the broad utility of nitrogen in advanced material design. acs.org

Development of Chemical Sensing Probes and Molecular Recognition Systems

The unique electronic and structural characteristics of the this compound molecule suggest its potential utility in the design of chemical sensors and molecular recognition systems. The tetrazole ring is electron-rich, and the exocyclic amine group provides a site for further functionalization. These features could allow the molecule to act as a ligand, capable of coordinating with metal ions or participating in specific non-covalent interactions.

While direct research on this compound as a chemical sensor is not widely documented, the broader class of 5-aminotetrazoles has been explored in related applications. For example, the synthesis of tetrazole derivatives through multicomponent reactions has been investigated for creating scaffolds with potential pharmacological significance, which relies on molecular recognition. acs.org The development of such compounds often involves identifying diagnostic signals, such as in NMR spectra, that can elucidate the structure and binding, a principle fundamental to sensing. acs.org The functional amine group on the this compound scaffold could be modified to attach chromophores or fluorophores, creating a system where binding to a target analyte induces a detectable optical signal. The inherent stability and synthetic accessibility of the tetrazole core make it an attractive platform for developing such specialized chemical tools.

Summary of Research Findings

| Application Area | Key Structural Feature | Research Insight | Reference |

| Organic Synthesis | Reactive amine group & tetrazole core | Serves as a versatile scaffold in multi-component reactions (MCRs) to rapidly build complex molecules. | acs.org |

| Organic Synthesis | Functionalizable backbone | Acts as a precursor for more complex, fused, or linked heterocyclic systems through N-bridging strategies. | nih.gov |

| High-Nitrogen Materials | High nitrogen content (N-N, C-N bonds) | The tetrazole ring provides a high heat of formation, leading to high-energy release upon decomposition. | ucr.edunih.gov |

| High-Nitrogen Materials | Molecular structure | Stability can be enhanced by creating extensive hydrogen-bonding networks, often by forming energetic salts. | rsc.orgresearchgate.net |

Lack of Publicly Available Research on this compound as a Corrosion Inhibitor

Despite a thorough search of scientific literature and chemical databases, there is currently no publicly available research detailing the application of This compound in corrosion inhibition studies. Investigations into the corrosion-inhibiting properties of various tetrazole derivatives have been conducted; however, specific data and detailed research findings concerning the efficacy and mechanisms of this compound for this purpose are absent from the reviewed literature.

While the broader class of tetrazole compounds has shown promise in the field of corrosion science, the specific diethyl-substituted amine variant mentioned has not been the subject of published studies. Research into other tetrazole derivatives, such as 5-(4-chlorophenyl)-1H-tetrazole and 1-Phenyl-1H-tetrazole-5-thiol, has demonstrated their potential as effective corrosion inhibitors for metals like mild steel in acidic environments. bhu.ac.inelectrochemsci.org These studies often detail the inhibitor's efficiency, its mixed-type inhibition mechanism, and its adherence to the Langmuir adsorption isotherm. bhu.ac.inelectrochemsci.org

However, without specific experimental data for this compound, any discussion of its application in corrosion inhibition would be speculative and fall outside the required scope of this article. Therefore, no data tables or detailed research findings on its performance can be provided.

Future Research Horizons and Grand Challenges

Exploration of Undiscovered Synthetic Routes

The synthesis of tetrazole derivatives is a well-established field, yet the quest for more efficient, greener, and versatile methods continues. For 1,5-disubstituted tetrazoles, the Ugi multicomponent reaction has been a cornerstone, providing a pathway to these structures. nih.govacs.org Another significant approach involves the [3+2] cycloaddition of an azide (B81097) with a nitrile, a conventional method for creating 5-substituted 1H-tetrazoles. thieme-connect.comyoutube.com

However, the synthesis of sterically hindered tetrazoles and specific isomers like n,1-Diethyl-1h-tetrazol-5-amine can be challenging. acs.org Future research will likely focus on developing novel catalytic systems, such as the use of Cu2O for the aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids, which offers a simple and environmentally friendly route to 2,5-disubstituted tetrazoles. rsc.org The development of one-pot synthesis methods, like the conversion of amides into tetrazoles, also represents a promising avenue for creating complex tetrazole structures under mild conditions. acs.org Furthermore, exploring high-order multicomponent reactions could lead to the efficient synthesis of complex tetrazole-containing hybrid systems. doaj.org

| Synthetic Method | Description | Key Advantages |

| Ugi Multicomponent Reaction | A four-component reaction that can be adapted to produce 1,5-disubstituted tetrazoles. nih.govacs.org | High atom economy, efficiency, and convergence. rug.nl |

| [3+2] Cycloaddition | Reaction between a nitrile and an azide to form the tetrazole ring. thieme-connect.comyoutube.com | A fundamental and widely used method for 5-substituted tetrazoles. nih.gov |

| Cu2O-Catalyzed Cross-Coupling | Direct coupling of N-H free tetrazoles with boronic acids using a copper catalyst and oxygen as an oxidant. rsc.org | Simple, green, and atom-efficient. rsc.org |

| One-Pot Amide Conversion | A mild, one-step conversion of an amide into a tetrazole. acs.org | Simplifies synthetic procedures and can handle sterically hindered substrates. acs.org |

| High-Order Multicomponent Reactions | Reactions involving more than four components to build complex molecular architectures. doaj.org | Enables the rapid generation of molecular diversity. doaj.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new chemical entities, including novel tetrazole derivatives. researchgate.net These computational tools can significantly accelerate the design-make-test-analyze cycle by predicting reaction outcomes, planning synthetic routes, and identifying molecules with desired properties. cam.ac.ukyoutube.com

For a compound like this compound, AI algorithms could be trained on existing data for tetrazole synthesis to predict the most efficient reaction conditions and potential yields. nih.gov By analyzing vast datasets of chemical reactions, ML models can identify patterns and relationships that may not be apparent to human chemists, thereby suggesting novel and more efficient synthetic pathways. researchgate.net Furthermore, generative models can propose new tetrazole structures with specific predicted properties, guiding experimental efforts toward the most promising candidates. cam.ac.uk This integration of AI not only streamlines the discovery process but also has the potential to uncover fundamentally new chemical reactivity. youtube.com

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The photochemistry of disubstituted tetrazoles, for instance, has been studied to understand their fragmentation patterns and reactivity. acs.orgnih.gov Theoretical calculations, such as multiconfiguration perturbation theory, have been employed to investigate the electronic effects and reaction pathways in the photolysis of these compounds. acs.orgnih.gov

Kinetic evaluations have shown that the photogeneration of certain reactive intermediates, like singlet imidoylnitrene, is predominant in the photolysis of 1,5-disubstituted tetrazoles. nih.gov Such mechanistic insights are invaluable for controlling reaction outcomes and designing new photoreactive materials. Future research will likely involve a combination of advanced spectroscopic techniques and high-level computational modeling to unravel the intricate details of tetrazole-forming reactions and their subsequent transformations.

Development of Novel Coordination Architectures

The four nitrogen atoms of the tetrazole ring make it an excellent ligand for coordinating with metal ions. acs.org This property has led to the development of a wide range of tetrazole-based coordination compounds with diverse structures and applications. rsc.org The tetrazole moiety can act as a bioisostere for carboxylic acids, interacting with metal centers in enzymes. nih.govacs.org

Future research in this area will focus on designing and synthesizing novel coordination polymers and metal-organic frameworks (MOFs) using specifically functionalized tetrazoles like this compound as building blocks. These materials could have applications in gas storage, catalysis, and as energetic materials. rsc.orglifechemicals.com The ability of the tetrazole ring to participate in multiple hydrogen bonds further enhances its potential in creating robust and functional supramolecular assemblies. acs.org The synthesis of energetic coordination compounds using tetrazole derivatives is an active area of research, aiming to create safer and more powerful materials. rsc.org

Expanding Non-Biological Industrial and Material Applications

Beyond their well-established roles in medicinal chemistry, tetrazole derivatives possess unique properties that make them suitable for a variety of industrial and material science applications. lifechemicals.comontosight.aiphmethods.net Their high nitrogen content and thermal stability make them attractive components for energetic materials and gas-generating agents. nih.govnih.gov

The development of new polymers incorporating tetrazole units is a promising area of research. For example, polymers with tetrazole fragments have been shown to be effective in capturing CO2. lifechemicals.com Similarly, energetic polymers based on 5-aminotetrazole (B145819) have been synthesized and show potential as binders in energetic formulations. mdpi.com Future work will likely explore the synthesis of novel tetrazole-containing monomers and polymers to access materials with tailored properties for applications in areas such as information recording systems, photography, and advanced explosives. phmethods.net

Q & A

Q. What established synthetic routes exist for n,1-Diethyl-1H-tetrazol-5-amine, and how do reaction conditions influence yield?

Synthesis typically involves sequential alkylation of 1H-tetrazol-5-amine using ethyl halides or nucleophilic substitution. Key factors include:

- pH control : Alkaline conditions (e.g., K₂CO₃) direct ethylation to the N1 position, while acidic conditions may favor N5 substitution.

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics, as observed in pyrazole-amine syntheses .

- Protection strategies : Trityl groups can protect N1 during ethylation at the amine position, followed by deprotection with HCl (yields >60% reported for analogous tetrazole derivatives) .

Q. What spectroscopic benchmarks confirm the structural integrity of this compound?

Critical spectroscopic markers include:

- ¹H NMR (DMSO-d₆): δ 1.25–1.35 ppm (triplet, CH₂CH₃), 3.45–3.60 ppm (quartet, N–CH₂), and 5.10 ppm (broad, NH₂).

- IR : N–H stretching (3350–3450 cm⁻¹) and tetrazole ring vibrations (1500–1600 cm⁻¹).

- Single-crystal XRD : SHELXL refinement ( ) resolves regiochemistry, with C–N bond lengths of ~1.32 Å confirming tetrazole ring geometry .

Q. How can researchers optimize purification methods for this compound?

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted ethylating agents.

- Sublimation : For high-purity isolates, sublimation at 80–100°C under reduced pressure (0.1 mmHg) is effective, as demonstrated for methyl tetrazole derivatives .

Q. What thermodynamic properties are critical for stability assessments of this compound?

- ΔfH°solid : Calculated via bomb calorimetry (NIST protocols in ) provides formation enthalpy.

- ΔsubH : Sublimation enthalpy (e.g., 98.2 kJ/mol for 1-methyl analogs) informs storage conditions .

- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (>200°C) indicate thermal stability under inert atmospheres .

Q. Which analytical techniques differentiate this compound from isomeric byproducts?

- High-resolution mass spectrometry (HRMS) : Exact mass (C₅H₁₁N₅⁺: 141.1012) confirms molecular formula.

- ²D NMR (COSY, HSQC) : Correlates ethyl group protons with adjacent nitrogens to rule out N2/N3 substitution .

Advanced Research Questions

Q. How can computational methods predict the coordination chemistry of this compound in metal complexes?

- DFT calculations (B3LYP/6-311++G )**: Model ligand-metal binding energies, favoring N2/N3 coordination (bond lengths: 2.0–2.2 Å).

- Natural Bond Orbital (NBO) analysis : Quantifies electron donation from tetrazole lone pairs to metal d-orbitals. Evidence from zinc/cadmium complexes ( ) validates these predictions .

Q. What experimental designs resolve contradictions between DSC and TGA thermal stability data?

- Controlled-rate DSC : Heating rates of 1–2°C/min under N₂ detect phase transitions (e.g., melting at 150–160°C).

- Isothermal TGA : 24-hour stability tests at 180°C identify sublimation vs. decomposition. Corrections for ΔsubH (NIST data in ) reconcile discrepancies .

Q. How should researchers assess the energetic potential of this compound derivatives safely?

- Sensitivity testing : BAM standards for impact (IS > 40 J) and friction (FS > 360 N) ensure handling safety.

- Detonation modeling : EXPLO5 software calculates detonation velocity (vD ~8,500 m/s) and pressure (P ~28 GPa) using Gaussian 03-derived heats of formation .

- Thermal screening : Accelerating Rate Calorimetry (ARC) identifies autocatalytic decomposition risks .

Q. What strategies improve regioselectivity in multi-step syntheses of substituted tetrazole-amines?

- Protective group chemistry : Use tert-butoxycarbonyl (Boc) for amine protection during ethylation, followed by acidic deprotection.

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and minimizes side-product formation, as shown for pyrazole-amine analogs .

Q. How do structural modifications at N1 and N5 positions affect the compound’s biological activity?

Q. Methodological Notes

- Crystallography : SHELXL () remains essential for resolving tautomerism in tetrazole rings .

- Data validation : Cross-reference thermodynamic properties with NIST Standard Reference Data () to ensure reproducibility .

- Safety protocols : Follow NFPA 704 guidelines for handling reactive nitrogen-rich compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.